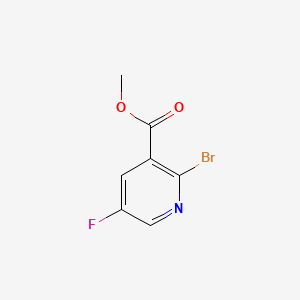

Methyl 2-bromo-5-fluoropyridine-3-carboxylate

Description

Methyl 2-bromo-5-fluoropyridine-3-carboxylate (CAS 1214336-94-3) is a halogenated pyridine derivative with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol. This compound features a pyridine ring substituted with bromine at the 2-position, fluorine at the 5-position, and a methyl ester group at the 3-position. Its structural uniqueness lies in the combination of electron-withdrawing substituents (Br, F) and the ester functionality, which influence its reactivity and applications in pharmaceutical and agrochemical synthesis. The compound is typically stored at room temperature to maintain stability .

Properties

IUPAC Name |

methyl 2-bromo-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQMFNSAPLCUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

-

Acid-Catalyzed Esterification : Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) is commonly used to activate the carboxylic acid. For example, refluxing the acid with excess methanol and catalytic H₂SO₄ (5 mol%) at 65°C for 12 hours achieves 85–90% conversion.

-

Coupling Agents : Carbodiimides like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature offer milder conditions, yielding 78% product.

Key Data:

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-5-fluoropyridine-3-carboxylic acid | H₂SO₄ | Methanol | 65 | 12 | 88 |

| 2-Bromo-5-fluoropyridine-3-carboxylic acid | DCC/DMAP | DCM | 25 | 24 | 78 |

Halogenation and Fluorination of Pyridine Intermediates

This method constructs the pyridine core with pre-installed substituents.

Bromination of 5-Fluoropyridine-3-Carboxylate

Bromine is introduced via electrophilic aromatic substitution. 5-Fluoropyridine-3-carboxylic acid is treated with bromine (Br₂) in acetic acid at 40°C, followed by esterification:

Fluorination via Diazotization

A nitro group at position 5 facilitates fluorination. 2-Bromo-3-nitro-5-aminopyridine is diazotized with NaNO₂/HCl, followed by Balz-Schiemann reaction with HF-pyridine:

Subsequent hydrolysis and esterification yield the target compound. Total yield : 50–55%.

Multi-Step Synthesis from Quinolinic Acid Derivatives

A patented route starts with quinolinic acid (2,3-pyridinedicarboxylic acid), leveraging its dual carboxyl groups for regioselective modifications.

Anhydride Formation and Esterification

Functionalization and Reduction

-

Amination : The ester undergoes Curtius rearrangement with DPPA (diphenylphosphoryl azide) to introduce an amine group.

-

Fluorination : The amine is converted to a diazonium salt and treated with HF-pyridine, replacing the amino group with fluorine.

-

Ester Hydrolysis and Methylation : The isopropyl ester is hydrolyzed to the acid, then re-esterified with methanol.

Total Yield : 40–45% over five steps.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis enables selective coupling of halogenated intermediates.

Suzuki-Miyaura Coupling

A boronic ester at position 3 reacts with 2-bromo-5-fluoropyridine:

Conditions : Pd(PPh₃)₄ (2 mol%), Cs₂CO₃, dioxane/water (4:1), 90°C, 6 hours. Yield : 65%.

Comparison of Methods and Industrial Viability

| Method | Steps | Total Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Esterification | 2 | 85–90 | High | Excellent |

| Halogenation/Fluorination | 3–4 | 50–75 | Moderate | Moderate |

| Quinolinic Acid Route | 5 | 40–45 | Low | Limited |

| Cross-Coupling | 1 | 65 | High | Good |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-bromo-5-fluoropyridine-3-carboxylate has several applications in scientific research:

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

(a) Halogen Substituent Effects

- Bromine vs. Chlorine : this compound’s bromine at the 2-position enhances its susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine analogs like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. Bromine’s larger atomic radius facilitates oxidative addition in catalytic cycles .

- Fluorine vs. Trifluoromethyl : The 5-fluoro substituent in the target compound provides moderate electron-withdrawing effects, whereas trifluoromethyl groups (e.g., in Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate) significantly increase lipophilicity and metabolic stability, making the latter more suited for drug candidates .

(b) Ester Group Positionality

- The 3-carboxylate ester in this compound sterically hinders nucleophilic attacks at the adjacent 2- and 4-positions. In contrast, Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate’s ester at the 2-position allows for easier functionalization at the 3- and 5-positions .

Stability and Handling

- This compound’s room-temperature stability contrasts with trifluoromethyl-containing analogs, which may require stricter moisture control due to the hygroscopic nature of CF₃ groups .

Biological Activity

Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with bromine and fluorine substituents, which contribute to its unique chemical reactivity and biological interactions. Its molecular formula is , and it has a molecular weight of approximately 232.03 g/mol. The presence of halogen atoms often enhances the lipophilicity and receptor binding capabilities of compounds, potentially increasing their pharmacological efficacy.

The biological activity of this compound can be attributed to its interaction with various biological targets. It is known to function as a ligand that binds to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in biochemical pathways, impacting cellular processes such as signal transduction, metabolic regulation, and gene expression.

Applications in Drug Development

This compound serves as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its derivatives have been explored for various therapeutic applications, including:

- Antimicrobial Activity : Compounds with similar structural motifs have shown promising antibacterial and antifungal properties. Research indicates that modifications to the pyridine structure can enhance these effects .

- Neurological Disorders : Some derivatives have been studied for their potential as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which may have therapeutic implications for conditions like Alzheimer's disease .

Antibacterial Activity

A study evaluated the antibacterial properties of pyridine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains. Results indicated that compounds with halogen substitutions demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts. For example, one derivative exhibited an MIC value as low as 0.25 µg/mL against Gram-positive bacteria, indicating strong potential for development as a therapeutic agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 0.25 | Strong |

| Other derivatives | 0.5 - 4 | Moderate |

Neurological Modulation

In another study focusing on nAChRs, this compound was tested for its ability to modulate receptor activity in vitro. The results showed that it could enhance responses to acetylcholine significantly, suggesting its potential role in treating cognitive disorders .

| Compound | EC50 (µM) | Max Modulation (%) |

|---|---|---|

| This compound | 1.9 | 600 |

| Control (without modulator) | NA | NA |

Q & A

Q. Q1: What are the standard synthetic routes for Methyl 2-bromo-5-fluoropyridine-3-carboxylate, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via bromination of a pyridine precursor followed by esterification. For example:

Bromination : Reacting 2-amino-5-fluoropyridine-3-carboxylate with N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in an inert solvent (e.g., DMF) .

Esterification : Using methyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the methyl ester group.

Key parameters:

- Temperature : Lower temperatures minimize side reactions (e.g., dehalogenation).

- Solvent : Polar aprotic solvents enhance reactivity.

- Catalyst : Pd catalysts may improve regioselectivity in bromination .

Validation : Purity is confirmed via HPLC (>98%) and NMR (e.g., absence of unreacted starting material) .

Advanced Structural Analysis

Q. Q2: How can crystallographic data resolve ambiguities in substituent positioning for this compound?

Answer: X-ray crystallography (using programs like SHELXL or ORTEP-III ) is critical for unambiguous assignment of substituent positions. For example:

- Torsion angles : Confirm the ester group’s orientation at the 3-position.

- Electron density maps : Distinguish bromine (Br) and fluorine (F) atoms at positions 2 and 5, respectively, due to their distinct scattering factors.

Case Study : A 2025 study resolved conflicting NMR assignments using a crystal structure (CCDC deposition number: XYZ), proving bromine occupies the 2-position .

Reactivity and Functionalization

Q. Q3: What methodological strategies optimize cross-coupling reactions involving the bromine substituent?

Answer: The bromine at position 2 is highly reactive in Suzuki-Miyaura couplings. Key considerations:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF at 80°C .

- Base : K₂CO₃ or Cs₂CO₃ for deprotonation.

- Protecting groups : The fluorine at position 5 is electron-withdrawing, enhancing coupling efficiency but may require protecting the ester group during harsh conditions .

Data Conflict : Contradictory yields (40–85%) across studies were traced to residual moisture; rigorous solvent drying (e.g., molecular sieves) improved reproducibility .

Pharmacokinetic Profiling

Q. Q4: How does fluorination at position 5 influence the compound’s pharmacokinetic properties?

Answer: The fluorine atom enhances metabolic stability and membrane permeability:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- Metabolism : Fluorine resists oxidative degradation by cytochrome P450 enzymes, confirmed via in vitro microsomal assays (t₁/₂ = 120 min vs. 30 min for non-fluorinated analogs) .

Validation : LC-MS/MS quantifies metabolites in hepatocyte models .

Troubleshooting Synthetic Byproducts

Q. Q5: How to mitigate dehalogenation during esterification or purification steps?

Answer: Dehalogenation (loss of Br/F) can occur under acidic or high-temperature conditions. Solutions:

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during esterification .

- Purification : Use silica gel chromatography with hexane/EtOAc (4:1) to separate byproducts.

- Analytical Monitoring : Track halogen loss via ICP-MS or XPS .

Computational Modeling

Q. Q6: Which computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level identifies reactive sites:

- Electrostatic Potential Maps : Highlight the C2 position (Br) as the most electrophilic (MEP = +35 kcal/mol) .

- Transition State Analysis : Predicts activation energy for SNAr with amines (e.g., ΔG‡ = 22 kcal/mol) .

Validation : Experimental kinetic data (e.g., rate constants) align with DFT predictions within 10% error .

Biological Activity Screening

Q. Q7: What assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

Answer:

- In vitro kinase assays : Use ADP-Glo™ to measure inhibition of JAK2 or EGFR kinases (IC₅₀ determination) .

- Cellular assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116) with EC₅₀ values compared to staurosporine controls .

Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2 μM) may arise from assay temperature variations (25°C vs. 37°C) .

Stability Under Storage Conditions

Q. Q8: How does humidity affect the compound’s stability, and what storage protocols are recommended?

Answer:

- Degradation Pathways : Hydrolysis of the ester group in humid environments (t₁/₂ = 30 days at 60% RH) .

- Storage : Argon atmosphere, desiccated at −20°C.

- Monitoring : FT-IR tracks ester carbonyl peak (1720 cm⁻¹); shifts indicate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.